molecular formula C8H18ClNO2 B1380118 3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride CAS No. 1461715-24-1

3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride

Cat. No.: B1380118
CAS No.: 1461715-24-1
M. Wt: 195.69 g/mol
InChI Key: IIUSSZLFRDFTLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride typically involves the reaction of oxan-4-yl derivatives with amino alcohols under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxan-4-yl derivatives, reduced amino alcohols, and substituted amino compounds .

Scientific Research Applications

3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also participate in signaling pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride is unique due to its specific oxan-4-yl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research and industrial applications .

Properties

IUPAC Name

3-amino-3-(oxan-4-yl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c9-8(1-4-10)7-2-5-11-6-3-7;/h7-8,10H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUSSZLFRDFTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461715-24-1
Record name 2H-Pyran-4-propanol, γ-aminotetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461715-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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